Hexanoic acid is a C6, straight-chain saturated fatty acid. It has a role as a human metabolite and a plant metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of a hexanoate.
Caproic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Hexanoic acid is a natural product found in Humulus lupulus, Truncocolumella citrina, and other organisms with data available.
Caproic Acid is a saturated medium-chain fatty acid with a 6-carbon backbone. Caproic acid is found naturally in various plant and animal fats and oils.
It is a colorless oily liquid smelling of cheese. It is a fatty acid found naturally in various animal fats and oils. Caproic acid is a medium chain triglycerides (MCT). MCTs are widely used for parenteral nutrition in individuals requiring supplemental nutrition and are being more widely used in foods, drugs and cosmetics; they are essentially non-toxic. It is safe for human dietary consumption up to levels of 1g/kg. (A3658).
hexanoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Saw Palmetto (part of).
C6H12O2
CH3(CH2)4COOH
Hexanoic acid
CAS No.: 142-62-1
VCID: VC21315934
Molecular Formula: C6H12O2
C6H12O2
CH3(CH2)4COOH
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
Hexanoic acid, also known as caproic acid, is a saturated medium-chain fatty acid with the chemical formula C₆H₁₂O₂. It is naturally found in various animal fats and oils, serving as a plant and human metabolite . This compound is a straight-chain fatty acid with a six-carbon backbone, making it a significant component in biological systems and industrial applications. Biological and Metabolic RolesHexanoic acid plays a role in both plant and human metabolism. It is involved in the biosynthesis of unsaturated fatty acids and fatty acid biosynthesis pathways. Additionally, it participates in mitochondrial beta-oxidation of short-chain saturated fatty acids . Its presence in biological systems highlights its importance in metabolic processes. Industrial ApplicationsHexanoic acid is utilized in various industrial sectors due to its properties:
Safety and ToxicityHexanoic acid can cause irritation to the eyes, mucous membranes, and skin upon contact. It is toxic if ingested, inhaled, or absorbed through the skin . The LD50 values for oral and dermal toxicity in rats and rabbits, respectively, are 1906 mg/kg and 586 mg/kg . These safety concerns necessitate proper handling and protective measures during use. |
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CAS No. | 142-62-1 |
Product Name | Hexanoic acid |
Molecular Formula | C6H12O2 C6H12O2 CH3(CH2)4COOH |
Molecular Weight | 116.16 g/mol |
IUPAC Name | hexanoic acid |
Standard InChI | InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) |
Standard InChIKey | FUZZWVXGSFPDMH-UHFFFAOYSA-N |
SMILES | CCCCCC(=O)O |
Canonical SMILES | CCCCCC(=O)O |
Boiling Point | 396 to 397 °F at 760 mmHg (NTP, 1992) 205.8 °C 202.00 to 203.00 °C. @ 760.00 mm Hg 205 °C |
Colorform | Oily liquid |
Density | 0.927 (USCG, 1999) - Less dense than water; will float 0.929 at 20 °C/4 °C Relative density (water = 1): 0.93 0.923-0.928 |
Flash Point | 220 °F (NTP, 1992) 215 °F (102 °C) (Open cup) 102 °C o.c. |
Melting Point | 27 °F (NTP, 1992) -3.4 °C -4.00 to -3.00 °C. @ 760.00 mm Hg -3 °C |
Physical Description | Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes. Liquid; Liquid, Other Solid Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline] Solid OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. colourless to very pale yellow, oily liquid/cheesy, sweat-like odou |
Related CAS | 10051-44-2 (sodium salt) 13476-79-4 (copper(2+) salt) 16571-42-9 (manganese(2+) salt) 19455-00-6 (potassium salt) 38708-95-1 (calcium salt) |
Solubility | 5 to 10 mg/mL at 72 °F (NTP, 1992) In water, 1.03X10+4 mg/L at 25 °C Readily sol in ethanol, ether. 10.3 mg/mL Solubility in water, g/100ml at 20 °C: 1.1 miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate |
Synonyms | Bi(OHex)3 bismuth(III)hexanoate calcium hexanoate calcium N-hexanoate caproate caproic acid caproic acid sodium salt capronic Acid hexanoate hexanoic acid hexanoic acid, barium salt hexanoic acid, calcium salt hexanoic acid, copper (2+) salt hexanoic acid, manganese (2+) salt hexanoic acid, nickel (2+) salt hexanoic acid, potassium salt hexanoic acid, rhodium (2+) salt hexanoic acid, sodium salt hexanoic acid, sodium salt (1:1) hexanoic acid, sodium salt, 1-(11)C-labeled n-caproic acid sodium caproate sodium capronate sodium hexanoate |
Vapor Density | 4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.01 (Air = 1) Relative vapor density (air = 1): 4.0 |
Vapor Pressure | 0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992) 0.04 [mmHg] Vapor pressure, Pa at 20 °C: 27 |
Reference | Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem |
PubChem Compound | 8892 |
Last Modified | Aug 15 2023 |
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